molecular formula C17H19N3O B2578956 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol CAS No. 132980-35-9

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol

Cat. No.: B2578956
CAS No.: 132980-35-9
M. Wt: 281.359
InChI Key: MTZBPOJHGDPBDI-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol typically involves the reaction of 6-tert-butylphenol with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzotriazole compounds.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol has been extensively studied for its applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives such as:

Uniqueness

What sets 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol apart is its unique combination of the benzotriazole moiety with a tert-butylphenol group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications such as UV stabilization and corrosion inhibition .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)-6-tert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2,3)13-8-6-7-12(16(13)21)11-20-15-10-5-4-9-14(15)18-19-20/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZBPOJHGDPBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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